

2,6-Dimethylpiperidin-4-one hydrochloride salt synthesis and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylpiperidin-4-one

Cat. No.: B3190666

[Get Quote](#)

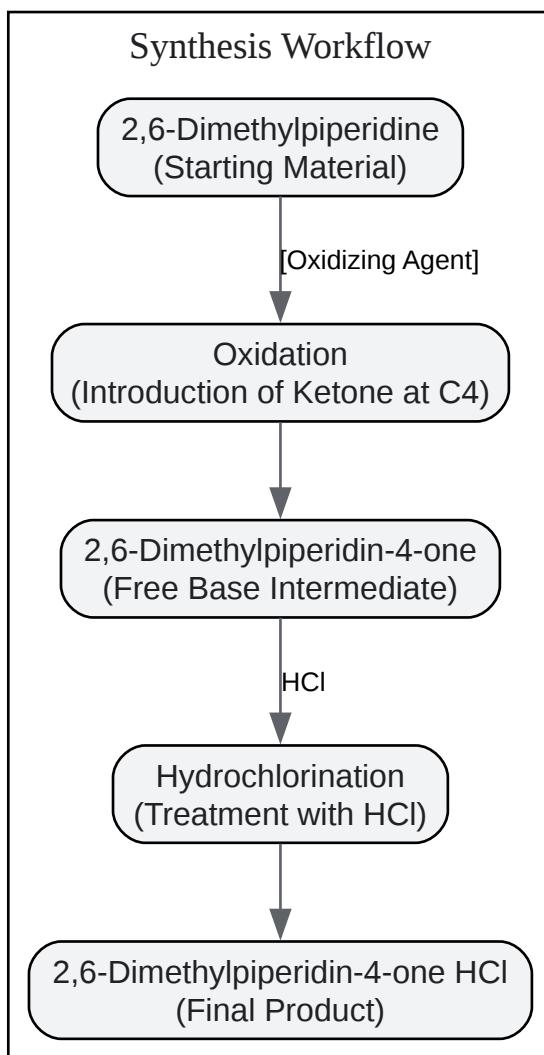
An In-depth Technical Guide to **2,6-Dimethylpiperidin-4-one** Hydrochloride: Synthesis, Properties, and Applications

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.^{[1][2]} Its derivatives are integral components in numerous pharmaceuticals, from analgesics to antipsychotics.^[2] Among the vast family of piperidine-based compounds, **2,6-Dimethylpiperidin-4-one** hydrochloride serves as a crucial and versatile intermediate in the synthesis of more complex and biologically active molecules.^[3] This guide provides a comprehensive overview of its synthesis, stereochemical considerations, physicochemical properties, and applications for professionals in research and drug development.

The structural uniqueness of **2,6-Dimethylpiperidin-4-one** lies in the dimethyl substitution at the 2 and 6 positions flanking the nitrogen atom and a ketone functionality at the 4-position.^[3] This arrangement introduces stereochemical complexity, resulting in cis and trans isomers, which can significantly influence the biological activity of its downstream derivatives.^[3] The hydrochloride salt form enhances its stability and aqueous solubility, making it a more convenient precursor for various synthetic transformations.^[3]

Synthesis and Mechanistic Insights


The primary synthetic route to **2,6-Dimethylpiperidin-4-one** hydrochloride involves a multi-step process that leverages fundamental organic reactions. While various methods exist for creating substituted piperidones, such as the Mannich reaction, a common approach for this specific compound involves the oxidation of a pre-formed piperidine ring followed by salt formation.[3][4][5]

Core Synthesis Pathway

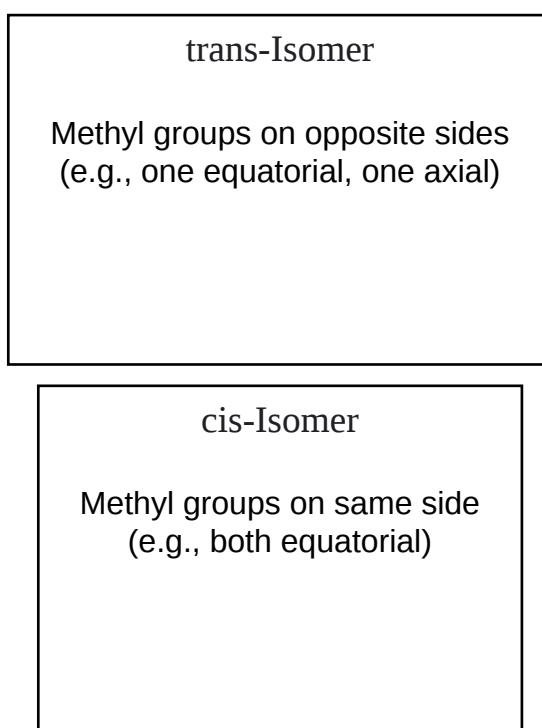
The synthesis can be logically broken down into two key stages: oxidation of the piperidine ring and subsequent hydrochlorination.

- **Oxidation of 2,6-Dimethylpiperidine:** The process begins with the parent compound, 2,6-dimethylpiperidine. An oxidizing agent is used to introduce the ketone functionality at the 4-position of the piperidine ring. The choice of oxidant is critical to ensure selective oxidation at the C4 position without cleaving the ring or causing over-oxidation.
- **Hydrochlorination:** Following the oxidation, the resulting free base, **2,6-Dimethylpiperidin-4-one**, is treated with hydrochloric acid (HCl).[3] This reaction protonates the basic nitrogen atom of the piperidine ring, forming the stable hydrochloride salt. This step is crucial as it often facilitates the purification of the final product through crystallization and improves its handling properties.[3]

Below is a diagram illustrating the general synthetic workflow.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2,6-Dimethylpiperidin-4-one** hydrochloride.


Stereochemistry and Conformational Analysis

The presence of two methyl groups at the C2 and C6 positions introduces chirality, leading to the existence of stereoisomers (cis and trans).^[3] The relative orientation of these methyl groups significantly impacts the molecule's three-dimensional shape and, consequently, the stereochemistry of any subsequent reactions.

- Cis Isomer: Both methyl groups are on the same face of the piperidine ring.

- Trans Isomer: The methyl groups are on opposite faces of the ring.

The piperidine ring itself is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain.^[6] In this conformation, substituents can occupy either axial or equatorial positions. To minimize steric hindrance (1,3-diaxial interactions), the bulky methyl groups at the C2 and C6 positions will strongly prefer to occupy the equatorial positions.^{[3][6]} This conformational preference is a key determinant in the reactivity and interaction of the molecule with other chemical entities.

[Click to download full resolution via product page](#)

Caption: Chair conformations of cis and trans isomers of **2,6-Dimethylpiperidin-4-one**.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and analysis. The data presented below are compiled from various chemical databases and suppliers.

Key Properties Table

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ CINO	[7]
Molecular Weight	163.65 g/mol	[7]
CAS Number	1005397-62-5	[3][7]
Appearance	Solid	
Boiling Point	298.5 ± 28.0 °C at 760 mmHg	[3]
Density	1.2 ± 0.1 g/cm ³	[3]
Flash Point	134.3 ± 24.0 °C	[3]

Spectroscopic Characterization

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methine protons at C2 and C6, and the methylene protons at C3 and C5. The coupling patterns and chemical shifts will differ between the cis and trans isomers, allowing for their differentiation.
- ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C4), the two methine carbons (C2 and C6), the two methylene carbons (C3 and C5), and the two methyl carbons.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. Additionally, N-H stretching bands (as part of the ammonium salt) will be visible in the region of 2400-3200 cm⁻¹.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C₇H₁₃NO) after the loss of HCl.

Applications in Drug Discovery and Development

2,6-Dimethylpiperidin-4-one hydrochloride is not typically an active pharmaceutical ingredient itself but rather a valuable building block for creating more elaborate molecules with therapeutic potential.[3]

- Central Nervous System (CNS) Agents: The piperidine scaffold is prevalent in drugs targeting the CNS. This intermediate can be used to synthesize compounds that may interact with various neurotransmitter systems, making it valuable for research into treatments for neurological and psychiatric disorders.[3]
- Kinase Inhibitors: In oncology and neurodegenerative disease research, this compound has been used as a precursor for novel kinase inhibitors.[3] Modifications to the piperidone structure can be made to enhance properties like blood-brain barrier penetration, enabling the development of targeted therapies.[3]
- Chiral Scaffolding: The inherent chirality of **2,6-dimethylpiperidin-4-one** makes it an attractive starting material for stereoselective syntheses.[8] Introducing chiral piperidine scaffolds into drug candidates can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[8]

Experimental Protocols

The following section provides a generalized, step-by-step protocol for the synthesis and characterization of **2,6-Dimethylpiperidin-4-one** hydrochloride.

Protocol 1: Synthesis of 2,6-Dimethylpiperidin-4-one Hydrochloride

Objective: To synthesize **2,6-Dimethylpiperidin-4-one** hydrochloride from 2,6-dimethylpiperidine.

Materials:

- 2,6-dimethylpiperidine
- Suitable oxidizing agent (e.g., ruthenium-based catalyst with a co-oxidant)
- Dichloromethane (DCM) or other suitable organic solvent
- Concentrated Hydrochloric Acid (HCl)
- Ethyl acetate

- Anhydrous sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylpiperidine in the chosen organic solvent (e.g., DCM).
- Oxidation: Add the oxidizing agent to the solution. The reaction may need to be cooled in an ice bath depending on the oxidant's reactivity. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Workup: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a reducing agent like sodium thiosulfate if a strong oxidant was used). Extract the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **2,6-Dimethylpiperidin-4-one** free base.
- Hydrochlorination: Dissolve the crude product in a minimal amount of a suitable solvent like ethyl acetate.^[3] Cool the solution in an ice bath and add concentrated HCl dropwise with stirring.
- Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by vacuum filtration.
- Purification: Recrystallize the solid product from a suitable solvent system (e.g., ethanol-ether) to obtain the pure **2,6-Dimethylpiperidin-4-one** hydrochloride.^[6] Dry the final product under vacuum.

Protocol 2: Characterization

Objective: To confirm the identity and purity of the synthesized product.

Methods:

- Melting Point: Determine the melting point of the crystalline product and compare it to the literature value.
- ^1H and ^{13}C NMR Spectroscopy: Dissolve a small sample (~10 mg) in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).^[6] Record the ^1H and ^{13}C NMR spectra and analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
- IR Spectroscopy: Prepare a KBr pellet or a thin film of the sample and record the IR spectrum. Verify the presence of the key functional groups, particularly the C=O and N-H stretches.

Conclusion

2,6-Dimethylpiperidin-4-one hydrochloride is a compound of significant synthetic utility. Its preparation, while requiring careful control of oxidation and stereochemistry, provides access to a versatile scaffold for drug discovery. The strategic placement of the methyl groups and the ketone functionality allows for a wide range of subsequent chemical modifications. For researchers in medicinal chemistry, a firm grasp of the synthesis, properties, and conformational behavior of this intermediate is essential for the rational design of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylpiperidin-4-one hydrochloride | 1005397-62-5 | Benchchem [benchchem.com]
- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]
- 7. synchem.de [synchem.de]
- 8. thieme-connect.de [thieme-connect.de]
- To cite this document: BenchChem. [2,6-Dimethylpiperidin-4-one hydrochloride salt synthesis and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3190666#2-6-dimethylpiperidin-4-one-hydrochloride-salt-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com